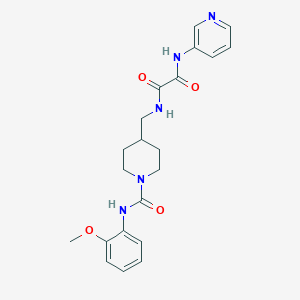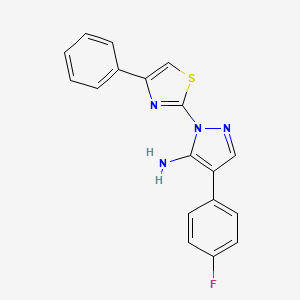
3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one have been synthesized and studied . The synthesis of related compounds often involves reactions like defluorinative annulation and protodeboronation .Scientific Research Applications
Antimicrobial Properties
3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, a study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives which demonstrated notable antimicrobial activities against various bacterial and fungal strains, highlighting the role of fluorine atoms in enhancing these properties (Parikh & Joshi, 2014).
Photochemistry and Synthesis Applications
The photochemistry of fluorinated 1,2,4-oxadiazoles offers a pathway for synthesizing various fluorinated structures. Pace et al. (2004) explored the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the creation of fluorinated heterocycles (Pace et al., 2004).
Electron-Affinity Enhancement in Copolymers
The incorporation of trifluoromethyl groups in aromatic oxadiazole and triazole chromophores has been studied for its effect on enhancing electron affinity. Chen and Chen (2004) synthesized copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments, which showed improved electron and hole affinity (Chen & Chen, 2004).
Use in Energetic Materials
Oxadiazole derivatives have been evaluated for their potential use in energetic materials. Kettner et al. (2015) investigated 3,3'-bi-(5-trifluoromethyl-1,2,4-oxadiazole) and its derivatives for their suitability in energetic applications, highlighting the potential of oxadiazole ring systems in this field (Kettner et al., 2015).
Insecticidal Activities
The insecticidal properties of 1,3,4-oxadiazoles have also been explored. Shi et al. (2000) synthesized 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrating notable insecticidal activities against armyworms (Shi et al., 2000).
Potential in Cancer Research
Notably, some derivatives of 1,2,4-oxadiazole have shown promising results in cancer research. Afsharirad et al. (2020) explored the anti-breast cancer activity of certain compounds and assessed their cardiotoxicity in H9c2 cardiomyocytes, demonstrating their potential in cancer treatment with minimal cardiac side effects (Afsharirad et al., 2020).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate this compound’s potential uses in various fields, such as medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound may interact with its targets through a radical approach .
Biochemical Pathways
The compound may be involved in the process of trifluoromethylation of carbon-centered radical intermediates . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope
Result of Action
Related compounds have shown insecticidal activity , suggesting potential biological activity.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFARILGMEUMKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)
![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)
![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)
![10-(4-ethylphenyl)-1-methyl-3-phenethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2889170.png)
![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)
![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2889177.png)

![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2889184.png)
